molecular formula C7H13NO B13548631 6-Aminospiro[3.3]heptan-1-ol

6-Aminospiro[3.3]heptan-1-ol

Cat. No.: B13548631
M. Wt: 127.18 g/mol
InChI Key: OUAYHRAFRHTWGZ-UHFFFAOYSA-N
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Description

6-Aminospiro[33]heptan-1-ol is a chemical compound with the molecular formula C7H13NO It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Aminospiro[3.3]heptan-1-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a spirocyclic ketone with an amine, followed by reduction to yield the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can also help in maintaining the reaction conditions and optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

6-Aminospiro[3.3]heptan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohols or amines.

    Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones, while reduction can produce various alcohols or amines.

Scientific Research Applications

6-Aminospiro[3.3]heptan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Aminospiro[3.3]heptan-1-ol involves its interaction with specific molecular targets. The amino group in the compound can form hydrogen bonds with enzymes or receptors, influencing their activity. The spirocyclic structure may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 6-Aminospiro[3.3]heptan-2-one hydrochloride
  • 6-Aminospiro[3.3]heptan-2-ol hydrochloride
  • Spiro[3.3]heptan-1-ol, 6-amino-, hydrochloride

Uniqueness

6-Aminospiro[3.3]heptan-1-ol is unique due to its specific spirocyclic structure and the presence of both an amino and hydroxyl group. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.

Biological Activity

6-Aminospiro[3.3]heptan-1-ol is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy in various assays, and implications for drug discovery.

Chemical Structure and Properties

This compound is characterized by a spirocyclic structure that contributes to its unique pharmacological properties. The compound's chemical formula is C7H13NOC_7H_{13}NO, and it features a chirality axis, which may influence its biological interactions.

Mechanisms of Biological Activity

Research indicates that compounds with a spiro[3.3]heptane core can act as bioisosteres of benzene, potentially enhancing their therapeutic profiles. For example, studies have shown that substituting the phenyl ring in established drugs like Vorinostat with a spiro[3.3]heptane moiety can retain or even enhance anticancer activity while modifying lipophilicity and metabolic stability .

Anticancer Activity

In vitro studies have demonstrated that this compound and its analogs exhibit significant cytotoxic effects against various cancer cell lines. For instance, one study reported the compound's ability to induce apoptosis in human hepatocellular carcinoma cells (HepG2) at micromolar concentrations .

Table 1: Efficacy of this compound in Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundHepG20.24Caspase-dependent apoptosis
VorinostatHepG20.0015Histone deacetylase inhibition
Analog 77HepG20.48Apoptosis induction

Case Studies

A notable case study involved the synthesis of racemic mixtures of spiro[3.3]heptane derivatives, including this compound, which were tested for their biological activity against the Hedgehog signaling pathway—a critical pathway in cancer progression . The results indicated that while the original drug Sonidegib had an IC50 of 0.0015μM0.0015\,\mu M, the analogs showed reduced but significant activity, highlighting the potential for further optimization .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound suggests moderate lipophilicity and solubility challenges, which are common for spirocyclic compounds. Toxicological evaluations indicate that while the compound can cause skin and eye irritation at high concentrations, its therapeutic window remains promising for further development .

Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

2-aminospiro[3.3]heptan-7-ol

InChI

InChI=1S/C7H13NO/c8-5-3-7(4-5)2-1-6(7)9/h5-6,9H,1-4,8H2

InChI Key

OUAYHRAFRHTWGZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1O)CC(C2)N

Origin of Product

United States

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